(1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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Overview
Description
(1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[310]hexane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves the formation of the bicyclic ring system followed by the introduction of the carboxylic acid group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group transformations to introduce the carboxylic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that allow for large-scale production. These methods often include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological activity. It may serve as a model compound for understanding the interactions between bicyclic molecules and biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure may confer specific biological activities that could be harnessed for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- (1S,2S,3S,5R,6S)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
- (1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Uniqueness
What sets (1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid apart from similar compounds is its specific substitution pattern and the presence of the dimethyl groups. These structural features can influence its reactivity and interactions with other molecules, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-8(2)4-3-9-6(5(4)8)7(10)11/h4-6,9H,3H2,1-2H3,(H,10,11)/t4-,5-,6+/m1/s1 |
InChI Key |
SSKYNJZREFFALT-PBXRRBTRSA-N |
Isomeric SMILES |
CC1([C@H]2[C@@H]1[C@H](NC2)C(=O)O)C |
Canonical SMILES |
CC1(C2C1C(NC2)C(=O)O)C |
Origin of Product |
United States |
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